3-chloro-N-(4-phenylbutyl)benzamide
Description
3-Chloro-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group linked via an amide bond to a 4-phenylbutyl substituent. Benzamides are widely studied for their diverse applications in coordination chemistry, materials science, and pharmaceuticals due to their ability to form hydrogen bonds and coordinate with metals .
Properties
Molecular Formula |
C17H18ClNO |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
3-chloro-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C17H18ClNO/c18-16-11-6-10-15(13-16)17(20)19-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,19,20) |
InChI Key |
SLHFLJHLZZFTEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent on the benzamide nitrogen significantly influences molecular geometry, intermolecular interactions, and functional properties. Key analogs include:
Key Observations :
Crystallographic and Packing Behavior
Crystal structures of analogs reveal diverse packing motifs driven by substituents:
Key Observations :
- Hydrogen Bonding : Analogs with polar substituents (e.g., nitro, carbamothioyl) exhibit robust C–H···O/N–H···O networks, whereas bulky groups like 4-phenylbutyl may favor weaker van der Waals interactions .
- Halogen Interactions : Short Cl···Cl contacts (~3.8–3.9 Å) are absent in analogs with steric hindrance (e.g., 3-chloro-N-(2-nitrophenyl)benzamide ), suggesting similar behavior for the target compound.
Coordination Chemistry :
- Carbamothioyl-substituted analogs form stable Ni(II) and Cu(II) complexes with S/O coordination, whereas the 4-phenylbutyl group’s lack of donor atoms may limit metal-binding utility .
Polymorphism :
- Fluorophenyl and nitrophenyl analogs exhibit polymorphism due to variable weak interactions (C–H···F/O), whereas steric bulk in the target compound may suppress polymorphism .
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